2-methyl-5-oxo-N-[4-(trifluoromethoxy)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-5-oxo-N-[4-(trifluoromethoxy)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide: , also known by its chemical name, is a fascinating compound with diverse applications. Let’s explore its properties and significance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling , which is a powerful method for carbon–carbon bond formation. In this reaction, an organoboron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The boron reagent is crucial for transmetalation, transferring the organic group to palladium, leading to the desired product .
Industrial Production Methods: While specific industrial production methods may vary, the Suzuki–Miyaura coupling remains a key strategy. Optimization of reaction conditions, choice of reagents, and scalability are essential considerations for large-scale production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various reactions, including:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the phenyl ring can be replaced.
Other Transformations: Depending on the context, it may participate in other reactions.
Common Reagents and Conditions: Reagents commonly used include palladium catalysts, boron reagents (such as organotrifluoroborates), and appropriate solvents. Reaction conditions are typically mild to preserve functional groups.
Major Products: The major products depend on the specific reaction conditions and substituents. Variations in the aryl or vinyl group attached to the thiazolo[3,2-a]pyrimidine core lead to diverse derivatives.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.
Biology and Medicine:Antithrombotic Properties: Some derivatives exhibit antithrombotic effects.
Antimicrobial Activity: Related thiazoles have been tested for antimicrobial properties.
Industry: The compound’s unique structure may find applications in materials science, catalysis, and drug discovery.
Mechanism of Action
The precise mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it to related thiazoles, emphasizing its distinct features.
Properties
Molecular Formula |
C15H10F3N3O3S |
---|---|
Molecular Weight |
369.3 g/mol |
IUPAC Name |
2-methyl-5-oxo-N-[4-(trifluoromethoxy)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C15H10F3N3O3S/c1-8-7-21-13(23)11(6-19-14(21)25-8)12(22)20-9-2-4-10(5-3-9)24-15(16,17)18/h2-7H,1H3,(H,20,22) |
InChI Key |
KYHNAUICESMZQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.